molecular formula C14H14BrNO3S B288379 4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide

4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B288379
M. Wt: 356.24 g/mol
InChI Key: KNRJMFVGDFMUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, also known as BMS-204352, is a chemical compound that has been widely studied for its potential use in the treatment of various diseases. It belongs to the class of sulfonamide compounds, which have been used as antibiotics, diuretics, and in the treatment of certain cancers.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation, and to block the activation of NF-kB, a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the inhibition of NF-kB activation, and the induction of apoptosis in cancer cells. It has also been shown to reduce the production of certain cytokines and chemokines involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide is its potential use in the treatment of various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro and in vivo. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully monitored in clinical trials.

Future Directions

There are several future directions for the study of 4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, including the development of more potent and selective analogs, the identification of its molecular targets, and the evaluation of its efficacy and safety in clinical trials. It may also be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 2-methylphenylamine, followed by the addition of sodium hydride and the reaction with N,N-dimethylformamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

4-bromo-3-methoxy-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO3S/c1-10-5-3-4-6-13(10)16-20(17,18)11-7-8-12(15)14(9-11)19-2/h3-9,16H,1-2H3

InChI Key

KNRJMFVGDFMUGT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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